molecular formula C20H19FN4O4S2 B2904081 N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide CAS No. 946274-57-3

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2904081
CAS No.: 946274-57-3
M. Wt: 462.51
InChI Key: PNLDKKMVCWMBNW-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide is a heterocyclic compound featuring a fused triazolo-thiazole core substituted with a 3-fluorophenyl group at position 2. The ethyl linker connects this core to a 3,4-dimethoxybenzene sulfonamide moiety. Sulfonamide groups are widely recognized for their role in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) due to their hydrogen-bonding and electrostatic interaction capabilities . The dimethoxybenzene substituent may enhance solubility compared to purely lipophilic analogs, while the fluorine atom on the phenyl ring could modulate electronic properties and metabolic stability.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S2/c1-28-17-7-6-16(11-18(17)29-2)31(26,27)22-9-8-15-12-30-20-23-19(24-25(15)20)13-4-3-5-14(21)10-13/h3-7,10-12,22H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLDKKMVCWMBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.

    Medicine: The compound shows promise in the development of new drugs with anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Key Substituents Potential Implications
Target Compound [1,2,4]Triazolo[3,2-b]thiazole 3-Fluorophenyl, 3,4-dimethoxybenzene sulfonamide Enhanced solubility (methoxy groups); potential enzyme inhibition (sulfonamide)
N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide [1,2,4]Triazolo[3,2-b]thiazole 3-Fluorophenyl, 5,6,7,8-tetrahydronaphthalene sulfonamide Increased lipophilicity (tetrahydronaphthalene); possible CNS penetration
2-{[3-(3-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazin 3-Fluorophenyl, trifluoromethylphenyl acetamide Electron-withdrawing CF₃ group may enhance binding affinity; pyridazin core alters π-π interactions

Key Observations:

Core Scaffold Variations: The target compound’s triazolo-thiazole core differs from the triazolo-pyridazin core in ’s analog. The triazolo-thiazole core in the target and ’s compound may favor interactions with thiol-containing enzymes or receptors due to sulfur’s polarizability.

Substituent Effects: The 3,4-dimethoxybenzene sulfonamide in the target compound contrasts with the tetrahydronaphthalene sulfonamide in ’s analog. The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which could stabilize ligand-receptor interactions via dipole interactions or fluorine-mediated hydrogen bonding .

Hypothesized Physicochemical Properties

While direct data (e.g., logP, solubility) for the target compound are unavailable, inferences can be drawn:

  • LogP : The dimethoxybenzene group likely reduces logP compared to ’s tetrahydronaphthalene analog, aligning with the higher hydrophilicity of methoxy vs. fused cycloalkanes.
  • Solubility : Methoxy groups enhance aqueous solubility, suggesting the target compound may outperform ’s analog in formulations requiring high solubility .
  • Acidity : The sulfonamide’s pKa may vary; electron-donating methoxy groups could slightly decrease acidity compared to unsubstituted benzene sulfonamides.

Methodological Considerations in Compound Comparison

As noted in , structural similarity is a cornerstone of virtual screening, but subtle differences (e.g., substituents, core rigidity) can drastically alter biological outcomes . For example:

  • Triazolo-thiazole vs. Triazolo-pyridazin : The latter’s nitrogen-rich core may favor interactions with metal ions in enzyme active sites.
  • Fluorine vs. Trifluoromethyl : Fluorine’s small size allows for subtle steric effects, while CF₃ groups provide bulk and stronger electronic effects .

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